1,3-ジヨードアセトン

概要

説明

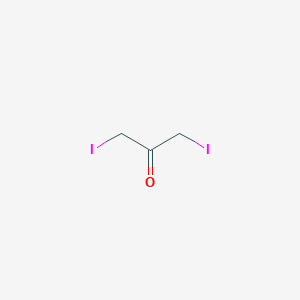

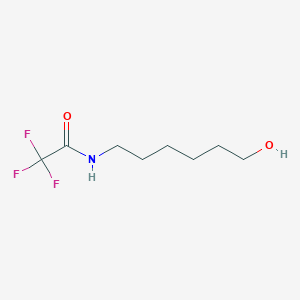

1,3-Diiodoacetone is a chemical compound that is closely related to 1,3-dihydroxyacetone, which is widely used in various applications including cosmetics, medicines, and food products . It is a derivative of acetone where two hydrogen atoms have been replaced by iodine atoms. The compound is of interest in organic synthesis and has been studied for its potential in forming complex organic molecules and for its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of 1,3-diiodoacetone can be derived from glycerol 1,3-dichlorohydrin, as described in an efficient and reproductive route that involves selective chlorination, oxidation, and hydroxylation steps . Additionally, 1,4-diiodo-1,3-dienes, which are structurally related to 1,3-diiodoacetone, can be synthesized from alkynes and iodine and are known for their high reactivity in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 1,3-dihydroxyacetone, a related compound to 1,3-diiodoacetone, has been extensively studied. It consists of a mixture of three conformers, with the most stable conformer having two hydrogen bonds. The equilibrium structural parameters of this conformer have been determined through a combination of gas-phase electron diffraction, microwave data, and theoretical calculations .

Chemical Reactions Analysis

1,3-Diiodoacetone is expected to be highly reactive in various chemical reactions due to the presence of iodine atoms. For instance, 1,3-dihydroxyacetone, which shares a similar structure, can form racemic oxazolidine- and oxazoline-type spiro[4.4]nonanes upon reactions with potassium (thio)cyanate and cyanamide . The photoinitiated disproportionation of 1-iodoacetone, a related compound, can lead to the formation of 1,3-diiodoacetone and acetone enol form .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diiodoacetone are not directly reported in the provided papers. However, the properties of related compounds such as 1,3-dihydroxyacetone have been studied. For example, 1,3-dihydroxyacetone can crystallize in different forms, with infrared and Raman data indicating the presence of dimeric structures . The ideal gas thermodynamic properties of 1,3-dihydroxyacetone have also been calculated based on experimental and theoretical molecular parameters .

科学的研究の応用

CHI2COCH3\text{CHI}_2\text{COCH}_3CHI2COCH3

, は、様々な分野で注目を集めている興味深い特性を示します。以下に、それぞれ専用のセクションを持つ6つの異なるアプリケーションの概要を示します。光開始不均化反応

1,3-ジヨードアセトンは、1-ヨードアセトンの光開始不均化反応中に生成されます。ab initio および DFT 法を用いた量子化学的調査によると、初期反応は励起状態 (S1) で起こり、1,3-ジヨードアセトンとアセトンエノール形を含む二分子系が生成されます。 その後のエノール-ケトン転位は、主に基底状態で行われます .

環境化学と分析方法

1,3-ジヨードアセトンは、環境試料中のチオール(スルヒドリル化合物)を検出するための試薬として使用できます。ジヨードアセトンとチオールの反応により、有色の生成物が得られ、感度が高く、検出と定量が可能になります。この方法は、環境モニタリングと分析化学に適用されます。

要約すると、1,3-ジヨードアセトンの多様な用途は、有機合成、創薬、材料科学、環境分析などの分野に及びます。 その独特の反応性と特性は、科学的探求とイノベーションを常に刺激しています . さらに詳しい情報が必要な場合や、ご質問がありましたら、お気軽にお問い合わせください!

Safety and Hazards

The safety data sheet for 1,3-Diiodoacetone indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .

作用機序

Target of Action

1,3-Diiodoacetone is a chemical compound with the molecular formula C3H4I2O It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone .

Mode of Action

The mode of action of 1,3-Diiodoacetone involves a reaction that proceeds in the S1 state, leading to the formation of a bimolecular system involving 1,3-diiodoacetone and acetone enol form . The subsequent enol-ketone rearrangement with a high probability occurs in the ground state .

Biochemical Pathways

It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone . This suggests that it may play a role in photochemical reactions and could potentially influence pathways related to these processes.

Pharmacokinetics

Its molecular weight is 309872 Da , which could influence its absorption and distribution in the body

Result of Action

It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone , suggesting that it may have effects at the molecular level related to this process.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Diiodoacetone. For instance, light exposure could potentially influence its photoinitiated disproportionation . .

生化学分析

Biochemical Properties

1,3-Diiodoacetone plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, 1,3-Diiodoacetone can act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The compound’s interaction with proteins may involve covalent binding or non-covalent interactions, affecting protein structure and function .

Cellular Effects

1,3-Diiodoacetone has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 1,3-Diiodoacetone may modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 1,3-Diiodoacetone involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to enzyme inhibition or activation. This binding may involve covalent modification or non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. Furthermore, 1,3-Diiodoacetone can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Diiodoacetone can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,3-Diiodoacetone can undergo degradation under specific conditions, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to 1,3-Diiodoacetone in in vitro or in vivo studies can result in cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of 1,3-Diiodoacetone vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant biological responses. High doses of 1,3-Diiodoacetone can lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

1,3-Diiodoacetone is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism. For instance, 1,3-Diiodoacetone may affect the activity of enzymes involved in glycolysis or other metabolic pathways .

Transport and Distribution

The transport and distribution of 1,3-Diiodoacetone within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 1,3-Diiodoacetone may localize to specific cellular compartments, influencing its accumulation and activity. The distribution of 1,3-Diiodoacetone within tissues can also affect its overall biological effects .

Subcellular Localization

1,3-Diiodoacetone’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, 1,3-Diiodoacetone may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The subcellular localization of 1,3-Diiodoacetone can influence its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

1,3-diiodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4I2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKARNAREDZHGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212377 | |

| Record name | 2-Propanone, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6305-40-4 | |

| Record name | 1,3-Diiodo-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diiodoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diiodoacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodoacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL286DP69F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the established synthetic routes for producing 1,3-diiodoacetone?

A1: 1,3-Diiodoacetone can be synthesized through several methods. One approach involves a multi-step process starting from glycerol. [] This method involves the 1,3-selective chlorination of glycerol to yield glycerol 1,3-dichlorohydrin, which is subsequently oxidized and then subjected to di-hydroxylation to produce 1,3-dihydroxyacetone. 1,3-Diiodoacetone is then produced from glycerol 1,3-dichlorohydrin via a trans-iodination reaction followed by oxidation and hydroxylation steps. [] Another method utilizes a photochemical disproportionation reaction of 1-iodoacetone. []

Q2: What are the potential industrial applications of 1,3-diiodoacetone?

A2: Research suggests that 1,3-diiodoacetone exhibits antimicrobial properties. Specifically, it has shown efficacy in inhibiting the growth of various microorganisms in aqueous environments. This characteristic makes it potentially valuable for industrial applications such as controlling slime, biofilm formation, and algae growth in pulp and paper mills. []

Q3: Are there alternative compounds with similar applications?

A3: Yes, alongside 1,3-diiodoacetone, other iodoacetone compounds like 1-iodoacetone and 1,1-diiodoacetone demonstrate similar antimicrobial effects. These compounds can also be employed to prevent slime and biofilm formation in aqueous industrial systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)